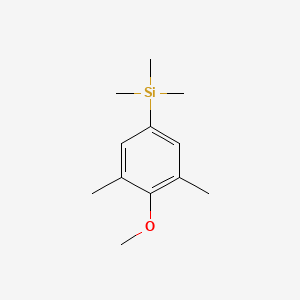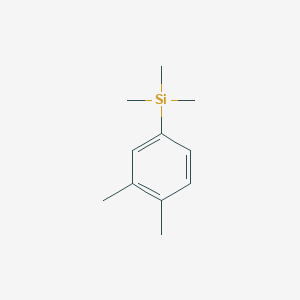
1-(Trimethylsilyl)-3,4-dimethylbenzene
描述
1-(Trimethylsilyl)-3,4-dimethylbenzene is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzene ring substituted with two methyl groups at the 3 and 4 positions. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylsilyl)-3,4-dimethylbenzene typically involves the reaction of 3,4-dimethylphenylmagnesium bromide with trimethylsilyl chloride. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
3,4-dimethylphenylmagnesium bromide+trimethylsilyl chloride→this compound+MgBrCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions, utilizing automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions: 1-(Trimethylsilyl)-3,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of benzyl alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 3,4-dimethylbenzoic acid.
Reduction: Formation of 3,4-dimethylbenzyl alcohol.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
科学研究应用
1-(Trimethylsilyl)-3,4-dimethylbenzene finds applications in several fields:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the study of biological systems where organosilicon compounds are used as probes or markers.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(Trimethylsilyl)-3,4-dimethylbenzene involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can act as a protecting group, temporarily masking reactive sites on molecules during synthetic processes. The compound’s effects are mediated through interactions with molecular targets such as enzymes and receptors, depending on the specific application.
相似化合物的比较
Trimethylsilylacetylene: Used in similar synthetic applications but differs in its alkyne functionality.
1-Trimethylsilyl-1-propyne: Another organosilicon compound with applications in polymer synthesis and catalysis.
Uniqueness: 1-(Trimethylsilyl)-3,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other trimethylsilyl-substituted compounds. This uniqueness makes it valuable in specialized synthetic and industrial applications.
属性
IUPAC Name |
(3,4-dimethylphenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18Si/c1-9-6-7-11(8-10(9)2)12(3,4)5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVKELGYGKHHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[Si](C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


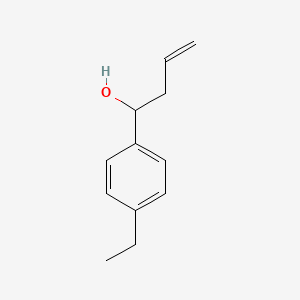
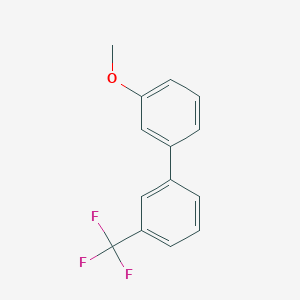
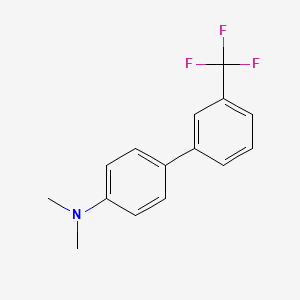
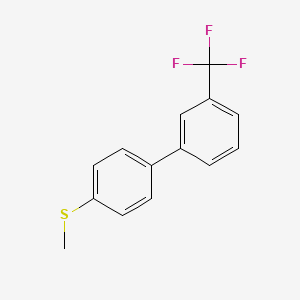
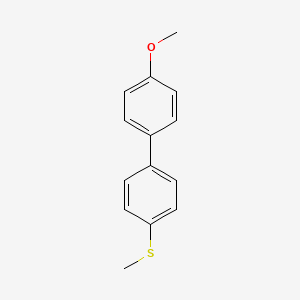
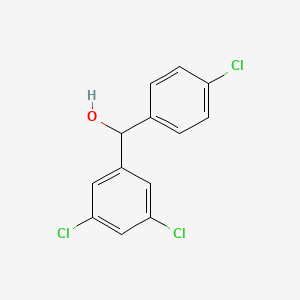
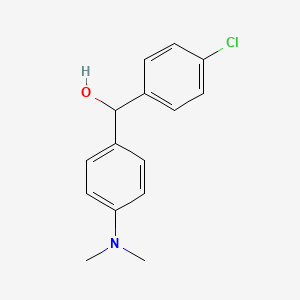
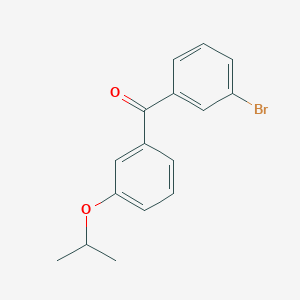
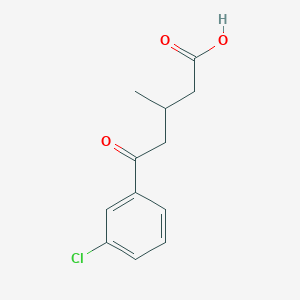
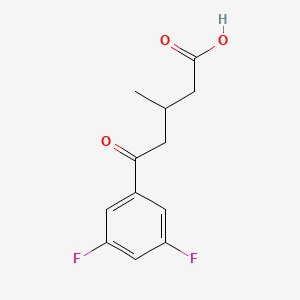
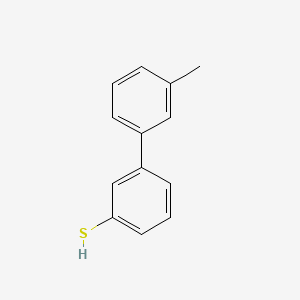
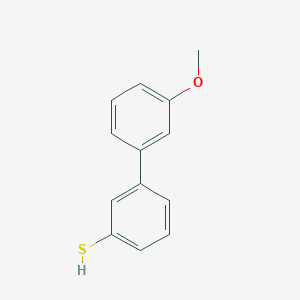
![4'-Butyl-[1,1'-biphenyl]-3-thiol](/img/structure/B7779608.png)
